![molecular formula C44H53FN7O8P B12349173 N-[9-[(2R,3S,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12349173.png)
N-[9-[(2R,3S,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[9-[(2R,3S,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide is a complex organic compound with a unique structure that includes multiple functional groups
Méthodes De Préparation
The synthesis of N-[9-[(2R,3S,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide involves several steps. The synthetic route typically starts with the preparation of the oxolan ring, followed by the introduction of the phosphanyl and cyanoethoxy groups. The final steps involve the addition of the purinylidene and methylpropanamide groups. Reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon. Industrial production methods may involve continuous flow reactors to ensure high yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the phosphanyl group, where reagents like sodium methoxide can replace the cyanoethoxy group with a methoxy group.
Applications De Recherche Scientifique
N-[9-[(2R,3S,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and viral infections.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and conductivity.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets within cells. It binds to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The molecular targets and pathways involved are still under investigation, but initial studies suggest a multi-target approach.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, N-[9-[(2R,3S,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide stands out due to its unique combination of functional groups and its high specificity for certain molecular targets. Similar compounds include:
This compound analogs: These compounds have slight variations in their functional groups, leading to differences in their chemical reactivity and biological activity.
Other purinylidene derivatives: These compounds share the purinylidene core but differ in their substituents, affecting their overall properties and applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C44H53FN7O8P |
|---|---|
Poids moléculaire |
857.9 g/mol |
Nom IUPAC |
N-[9-[(2R,3S,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide |
InChI |
InChI=1S/C44H53FN7O8P/c1-27(2)40(53)49-43-48-39-37(41(54)50-43)47-26-51(39)42-36(45)38(60-61(58-24-12-23-46)52(28(3)4)29(5)6)35(59-42)25-57-44(30-13-10-9-11-14-30,31-15-19-33(55-7)20-16-31)32-17-21-34(56-8)22-18-32/h9-11,13-22,26-29,35-38,42H,12,24-25H2,1-8H3,(H,49,50,53,54)/t35-,36+,37?,38-,42-,61?/m1/s1 |
Clé InChI |
MJUXOEHJVFQWLT-JRJIQCBQSA-N |
SMILES isomérique |
CC(C)C(=O)N=C1NC(=O)C2C(=N1)N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)F |
SMILES canonique |
CC(C)C(=O)N=C1NC(=O)C2C(=N1)N(C=N2)C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Bis(7-oxabicyclo[4.1.0]heptan-4-ylmethyl)hexanedioate](/img/structure/B12349100.png)

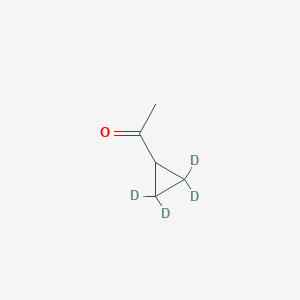

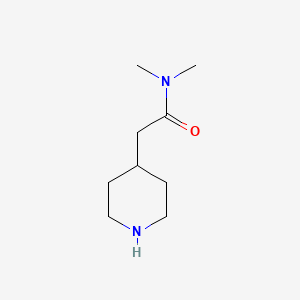
![1,3-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12349131.png)
![1-Methyl-3-[3-(trifluoromethyl)phenoxy]pyrazol-4-amine;hydrochloride](/img/structure/B12349136.png)
![2-[(2-chlorobenzoyl)amino]-3-(2-oxo-4aH-quinolin-4-yl)propanoic acid](/img/structure/B12349141.png)
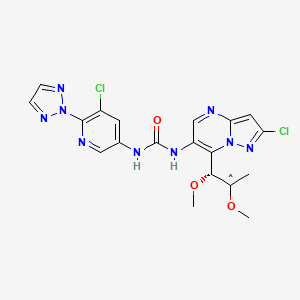
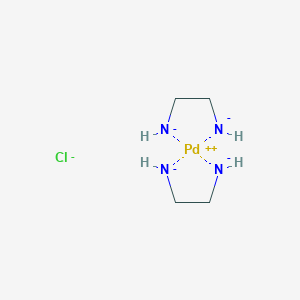
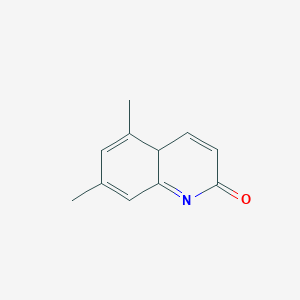
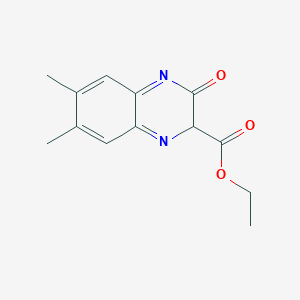
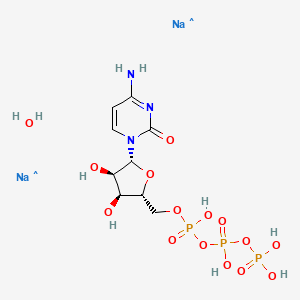
![N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-2-methoxyethanamine;hydrochloride](/img/structure/B12349168.png)
